molecular formula C31H56O9 B3425408 23-(Nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol CAS No. 41506-14-3

23-(Nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol

Cat. No. B3425408
CAS RN: 41506-14-3
M. Wt: 572.8 g/mol
InChI Key: XXPRRHYTDCWGRP-UHFFFAOYSA-N
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Description

“23-(Nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol” is a heterocyclic organic compound . It is related to nonylphenols, which are a family of closely related organic compounds composed of phenol bearing a 9 carbon-tail . Nonylphenols are used in manufacturing antioxidants, lubricating oil additives, laundry and dish detergents, emulsifiers, and solubilizers .


Molecular Structure Analysis

The molecular structure of “23-(Nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol” is complex. It has a molecular weight of 652.834140 g/mol and a molecular formula of C31H56O12S . The structure includes a nonylphenol group attached to a long chain of ether groups .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of various nonylphenol isomers has been fundamental for biological and environmental studies. A study by Boehme et al. (2010) highlights the synthesis of 28 differently branched nonylphenol isomers, aiming to address the estrogenic effects and degradation behavior of these compounds in the environment. This research underscores the importance of isomer-specific analysis in understanding the environmental impact of nonylphenols (Boehme et al., 2010).

Environmental Impact and Degradation

  • Environmental studies have shown that nonylphenols, including their ethoxylates, persist in various environmental compartments due to their low solubility and high hydrophobicity. Soares et al. (2008) provided a critical review on the occurrence, fate, toxicity, and treatment of nonylphenol in wastewaters, emphasizing its classification as an endocrine disruptor and its accumulation in sewage sludge and river sediments (Soares et al., 2008).

Biological Effects

  • On the biological front, nonylphenol has been extensively studied for its estrogenic activity and potential reproductive toxicity. Yao and Hou (2004) investigated the effects of nonylphenol on thymocyte apoptosis and Fas/FasL gene expression in rats, demonstrating that nonylphenol can affect immune function through estrogen-like activity (Yao & Hou, 2004).

Safety And Hazards

Nonylphenols, which are related compounds, are known to be environmental hazards and can act as low-level endocrine disruptors . They have attracted attention due to their prevalence in the environment and their potential role as endocrine disruptors and xenoestrogens .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H56O9/c1-2-3-4-5-6-7-8-9-30-10-12-31(13-11-30)40-29-28-39-27-26-38-25-24-37-23-22-36-21-20-35-19-18-34-17-16-33-15-14-32/h10-13,32H,2-9,14-29H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPRRHYTDCWGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H56O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40872586
Record name 23-(4-Nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

23-(Nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol

CAS RN

41506-14-3, 27177-05-5
Record name Octaethylene glycol mono(p-nonylphenyl) ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41506-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonoxynol 8
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol, 23-(4-nonylphenoxy)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol, 23-(nonylphenoxy)-
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Record name 23-(4-Nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 23-(nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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